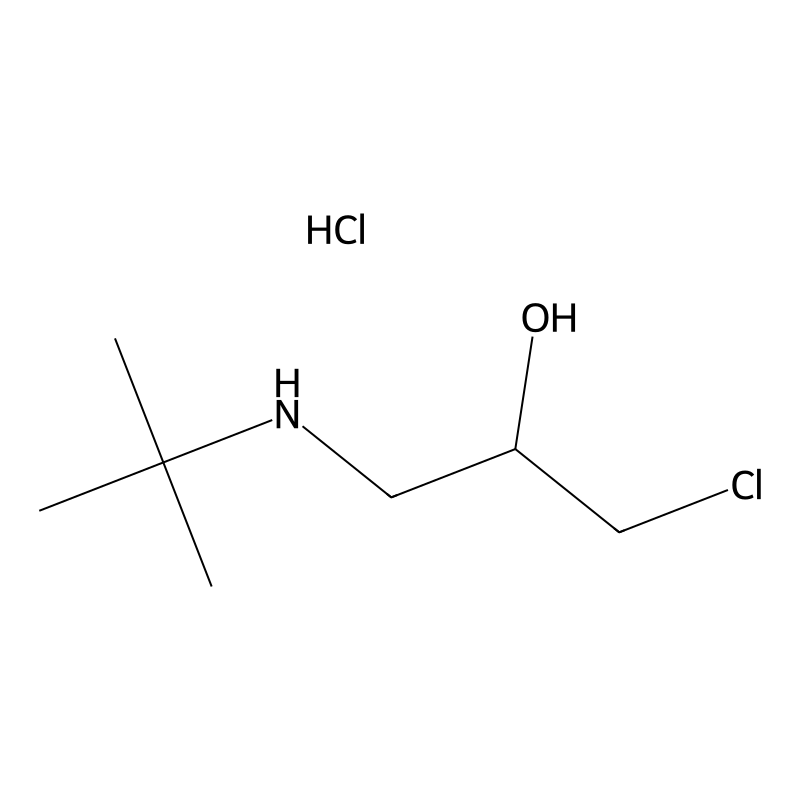1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Application in Pharmaceutical Analytical Chemistry
Specific Scientific Field: Pharmaceutical Analytical Chemistry
Summary of the Application: This compound is used in the assay of the bronchodilator drug terbutaline sulfate and its pro-drug bambuterol hydrochloride in pure form and pharmaceutical preparations.
Methods of Application or Experimental Procedures: The technique uses NMR spectroscopy with deuterium oxide (D2O) as an 1H-NMR solvent and phloroglucinol anhydrous as an internal standard (IS). The resulting quantitative signals of the studied drugs were corrected comparatively to the phloroglucinol signal at 5.9 ppm.
Results or Outcomes: The two drugs were rectilinear over the concentration range of 1.0–16.0 mg/mL.
1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride is a chemical compound with the molecular formula C₇H₁₆ClNO·ClH and a molecular weight of approximately 202.12 g/mol. This compound appears as a solid at room temperature and is typically stored under inert atmospheres to maintain its stability. It is characterized by the presence of a tert-butylamino group, a chloropropanol moiety, and a hydrochloride salt form, which enhances its solubility in water .
- Substitution Reactions: The chlorine atom can be replaced by nucleophiles, facilitating the synthesis of other derivatives.
- Dehydration Reactions: Under acidic conditions, it may undergo dehydration to form alkenes.
- Formation of Salts: As a hydrochloride, it can react with bases to form corresponding alkaloids or other salts.
Several methods have been developed for synthesizing 1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride:
- N-Alkylation of Amino Alcohols: This method involves the reaction of tert-butylamine with 3-chloropropan-2-ol under acidic conditions.
- Reduction Reactions: Starting from suitable precursors, reduction reactions can yield this compound through controlled conditions to ensure the formation of the desired functional groups.
- Halogenation: Chlorination of propan-2-ol followed by amination with tert-butylamine can also produce this compound.
1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride has several applications:
- Pharmaceutical Development: It serves as an intermediate in synthesizing various pharmaceutical agents.
- Chemical Research: Utilized in studies exploring structure-activity relationships in drug design.
- Biochemical Assays: Employed in assays to evaluate biological activity related to neurotransmitter modulation.
Interaction studies involving 1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride focus on its binding affinity to various receptors and enzymes. Preliminary findings suggest potential interactions with serotonin and adrenergic receptors, which could inform its role in modulating physiological responses. Detailed studies are required to clarify these interactions and their implications for therapeutic use .
Several compounds share structural or functional similarities with 1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride. Here are some notable examples:
| Compound Name | Structure/Functional Group | Unique Features |
|---|---|---|
| 1-(Aminomethyl)-3-chloropropan-2-ol | Aminomethyl group instead of tert-butyl | Different amino group may alter biological activity |
| 1-(Isopropylamino)-3-chloropropan-2-ol | Isopropyl group | Potentially different receptor interactions |
| 1-(Cyclohexylamino)-3-chloropropan-2-ol | Cyclohexyl group | Increased hydrophobicity may affect pharmacokinetics |
These compounds highlight the uniqueness of 1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride, particularly regarding its specific biological interactions and potential applications in drug development. Each compound's distinct structural features lead to varying properties and activities, making them suitable for different research focuses or therapeutic targets .
GHS Hazard Statements
H302+H332 (100%): Harmful if swallowed or if inhaled [Warning Acute toxicity, oral;
acute toxicity, inhalation];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








